An In-depth Technical Guide to (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic Acid
An In-depth Technical Guide to (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid, also known as Boc-(R)-β-homophenylalanine, is a chiral non-proteinogenic β-amino acid derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino function and the specific stereochemistry at the C2 and C3 positions make it a valuable building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug discovery. Its structural features allow for its incorporation into peptidomimetics and other complex molecules, imparting unique conformational constraints and biological activities. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications in drug development.
Chemical and Physical Properties
A summary of the key physicochemical properties of (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid is presented in the table below. These properties are crucial for its handling, characterization, and application in various chemical transformations.
| Property | Value | Source |
| IUPAC Name | (2R)-3-[(tert-butoxycarbonyl)amino]-2-phenylpropanoic acid | [1] |
| CAS Number | 181140-88-5 | [2][3][4] |
| Molecular Formula | C₁₄H₁₉NO₄ | [5] |
| Molecular Weight | 265.31 g/mol | [6] |
| Appearance | White to off-white solid | |
| Melting Point | 94-102°C (for a related compound) | [7] |
| Boiling Point | 441.3±38.0°C (Predicted) | [7] |
| Solubility | 0.121 mg/mL (Predicted) | [6] |
| pKa | 3.99±0.10 (Predicted) | [8] |
| Optical Rotation | Data not available |
Note: Some data are for related compounds or are predicted and should be considered as estimates.
Synthesis and Experimental Protocols
The synthesis of (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid typically involves two key stages: the enantioselective synthesis of the β-amino acid core, (R)-3-amino-2-phenylpropanoic acid, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.
Enantioselective Synthesis of (R)-3-Amino-2-phenylpropanoic Acid
Several methods for the enantioselective synthesis of β-amino acids have been reported. One common approach is the asymmetric Michael addition of a nitrogen nucleophile to a chiral α,β-unsaturated ester.
Conceptual Workflow for Enantioselective Synthesis:
Figure 1: Conceptual workflow for the enantioselective synthesis of the β-amino acid core.
Boc Protection of (R)-3-Amino-2-phenylpropanoic Acid
The protection of the amino group is a standard procedure in peptide synthesis and organic chemistry to prevent its unwanted reactivity in subsequent steps.[9]
Experimental Protocol:
-
Dissolution: Dissolve (R)-3-amino-2-phenylpropanoic acid in a suitable solvent system, such as a mixture of dioxane and water or acetone and water.[10]
-
Basification: Add a base, such as triethylamine (Et₃N) or sodium hydroxide (NaOH), to the solution to deprotonate the amino group.[9]
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture. The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 40°C).[9]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, remove the organic solvent under reduced pressure. Acidify the aqueous solution with a dilute acid (e.g., HCl) to a pH of 2-3.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.[10]
General Workflow for Boc Protection:
Figure 2: General workflow for the Boc protection of (R)-3-amino-2-phenylpropanoic acid.
Applications in Drug Development
While specific applications of (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid are not extensively documented in publicly available literature, its structural motif as a β-homophenylalanine derivative suggests its utility as a building block in the synthesis of peptidomimetics with potential therapeutic applications. Related β-amino acid derivatives have been investigated for their roles as inhibitors of various enzymes.
Potential as a Building Block for Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
Dipeptidyl peptidase IV (DPP-IV) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones. Inhibitors of DPP-IV are a class of oral anti-hyperglycemic agents used for the treatment of type 2 diabetes. The development of potent and selective DPP-IV inhibitors often involves the incorporation of β-amino acid scaffolds.[7][11] The phenyl group of (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid can engage in hydrophobic interactions within the active site of the enzyme, while the carboxylic acid and the protected amino group provide points for further chemical modification to optimize binding and pharmacokinetic properties.
Signaling Pathway Involving DPP-IV Inhibition:
Figure 3: Simplified signaling pathway of DPP-IV inhibition in glucose homeostasis.
Potential Role in the Development of Peptide Deformylase (PDF) Inhibitors
Peptide deformylase (PDF) is an essential bacterial enzyme that is absent in most eukaryotes, making it an attractive target for the development of novel antibacterial agents.[12] Inhibitors of PDF are often peptidomimetics that mimic the natural substrate of the enzyme.[13][14] The unique stereochemistry and conformational properties of β-amino acids like (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid can be exploited to design potent and selective PDF inhibitors. The incorporation of this building block could lead to novel antibacterial agents with a reduced likelihood of cross-resistance with existing antibiotic classes.
Logical Relationship in PDF Inhibitor Design:
Figure 4: Logical relationship illustrating the role of the title compound in the design of PDF inhibitors.
Conclusion
(R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid is a valuable chiral building block with significant potential in medicinal chemistry and drug development. Its well-defined stereochemistry and the presence of a versatile protecting group make it an ideal starting material for the synthesis of complex peptidomimetics. While specific biological data for this compound is limited, its structural relationship to known bioactive molecules suggests its potential utility in the development of novel therapeutics, particularly as a component of enzyme inhibitors for targets such as DPP-IV and PDF. Further research into the synthesis and biological evaluation of molecules incorporating this scaffold is warranted to fully explore its therapeutic potential.
References
- 1. (R)-3-((tert-butoxycarbonyl)amino)-2-phenylpropanoic acid [sigmaaldrich.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. store.researchscientific.co.uk [store.researchscientific.co.uk]
- 4. 181140-88-5 | Boc-(R)-3-Amino-2-phenylpropanoic acid | Next Peptide [nextpeptide.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Discovery of potent and selective beta-homophenylalanine based dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 11. BOC-D-BETA-HOMOPHENYLALANINE Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. Bacterial Peptide deformylase inhibitors: a new class of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of bacterial peptide deformylase by biaryl acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drug forecast – the peptide deformylase inhibitors as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
